molecular formula C20H21NO5 B250443 Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

货号: B250443
分子量: 355.4 g/mol
InChI 键: NYJUJJIRGDKQRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of kinase inhibitors and is designed to target specific enzymes that play a crucial role in the growth and survival of cancer cells.

作用机制

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate works by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. BTK is a key enzyme that is involved in the survival and proliferation of malignant B-cells. By inhibiting BTK, this compound can induce apoptosis (cell death) in these cells. FLT3 is another kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has been shown to inhibit the activity of FLT3, which can lead to the death of AML cells. ITK is a kinase that is involved in T-cell activation. By inhibiting ITK, this compound can prevent the activation of T-cells, which can be beneficial in the treatment of certain types of lymphoma.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis in malignant B-cells, inhibit the growth of AML cells, and prevent the activation of T-cells. This compound has also been shown to inhibit the production of cytokines, which are proteins that are involved in the immune response. This can be beneficial in the treatment of certain types of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its specificity for certain kinases that are involved in cancer cell growth and survival. This specificity can lead to fewer side effects and better efficacy compared to non-specific kinase inhibitors. However, one limitation of this compound is its potential for off-target effects. Like all kinase inhibitors, this compound can inhibit the activity of kinases that are not involved in cancer cell growth and survival, which can lead to unwanted side effects.

未来方向

There are several future directions for the development of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. One area of research is the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to this compound. This can help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is ongoing research to develop more potent and selective kinase inhibitors that can overcome the limitations of current treatments, including this compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. This compound has demonstrated activity against a variety of cancer types and has several advantages over non-specific kinase inhibitors. However, like all kinase inhibitors, this compound has limitations and potential side effects that need to be addressed. Ongoing research is focused on developing more potent and selective kinase inhibitors that can overcome these limitations and improve the efficacy of cancer treatments.

合成方法

The synthesis of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-benzyloxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form this compound.

科学研究应用

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and ITK. This compound has demonstrated activity against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

属性

分子式

C20H21NO5

分子量

355.4 g/mol

IUPAC 名称

methyl 4-[[3-(oxolan-2-ylmethoxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H21NO5/c1-24-20(23)15-9-7-14(8-10-15)19(22)21-16-4-2-5-17(12-16)26-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,22)

InChI 键

NYJUJJIRGDKQRE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

规范 SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。